METHYL (4E)-OCT-4-ENOATE
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Overview
Description
. It is a type of ester, which is a class of compounds commonly found in nature and used in various industrial applications. This compound is characterized by its pleasant odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: METHYL (4E)-OCT-4-ENOATE can be synthesized through the esterification of 4-octenoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of 4-octenoic acid, methyl ester follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: METHYL (4E)-OCT-4-ENOATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Octenoic acid.
Reduction: 4-Octenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
METHYL (4E)-OCT-4-ENOATE has several applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a model compound in studies of ester metabolism and enzymatic reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery systems.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of METHYL (4E)-OCT-4-ENOATE involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Methyl octanoate: A saturated ester with similar applications in the flavor and fragrance industry.
Ethyl 4-octenoate: Another ester with a similar structure but different physical properties and uses.
Uniqueness: METHYL (4E)-OCT-4-ENOATE is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. This makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
1732-00-9 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl (E)-oct-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
InChI Key |
SSPBQLGVUAXSMH-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/CCC(=O)OC |
SMILES |
CCCC=CCCC(=O)OC |
Canonical SMILES |
CCCC=CCCC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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